3-(1-(Cyclohexylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-(Cyclohexylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a cyclohexylsulfonyl group, and an imidazolidine-2,4-dione moiety
Mechanism of Action
Target of Action
The primary targets of 3-(1-(Cyclohexylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . These targets play a crucial role in the transmission of electrical signals in neurons and the survival of bacteria, respectively .
Mode of Action
This compound interacts with its targets through a process known as molecular docking. It binds to the VGCIP, leading to a change in the electrical properties of the neuron . Additionally, it interacts with bacterial proteins, potentially disrupting their normal function .
Biochemical Pathways
The affected pathways primarily involve the transmission of electrical signals in neurons and the survival mechanisms of bacteria. The compound’s interaction with the VGCIP can affect the propagation of action potentials, which are the electrical signals transmitted by neurons . Its interaction with bacterial proteins can disrupt essential biochemical pathways in bacteria, potentially leading to their death .
Result of Action
The compound’s action results in significant anticonvulsant and antibacterial effects . Its interaction with the VGCIP can help control seizures by reducing the abnormal electrical activity in the brain . Its antibacterial effects result from its interaction with bacterial proteins, potentially leading to the death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Cyclohexylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the cyclohexylsulfonyl group. The final step involves the formation of the imidazolidine-2,4-dione ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Cyclohexylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols .
Scientific Research Applications
3-(1-(Cyclohexylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and imidazolidine-2,4-dione analogs. Examples are:
Piperidine derivatives: Compounds with various substituents on the piperidine ring.
Imidazolidine-2,4-dione analogs: Compounds with different substituents on the imidazolidine ring.
Uniqueness
The uniqueness of 3-(1-(Cyclohexylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
3-(1-cyclohexylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c18-13-10-15-14(19)17(13)11-6-8-16(9-7-11)22(20,21)12-4-2-1-3-5-12/h11-12H,1-10H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBNZKYGKXIGSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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